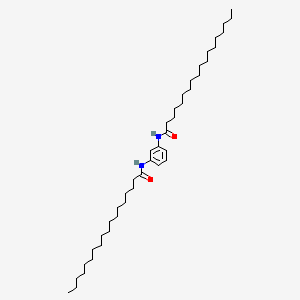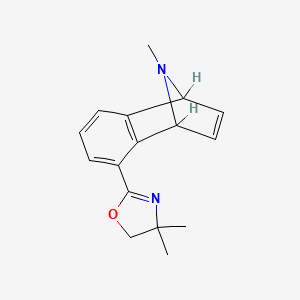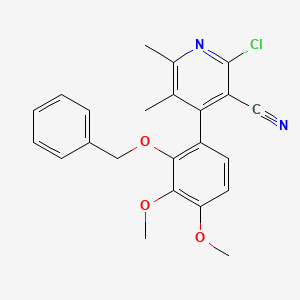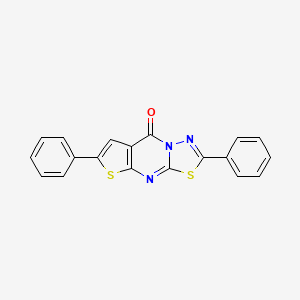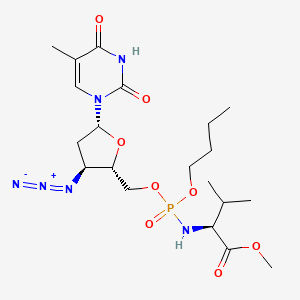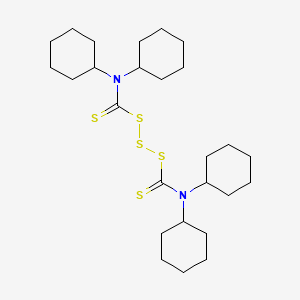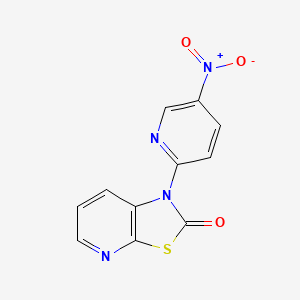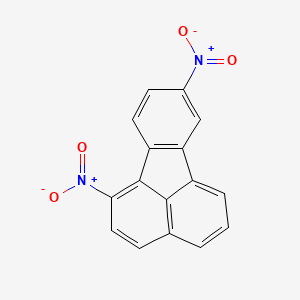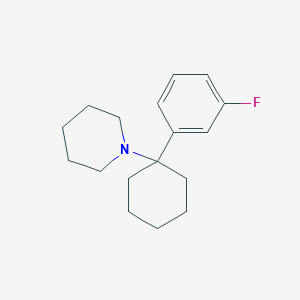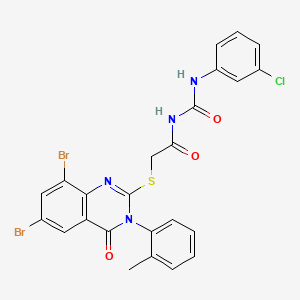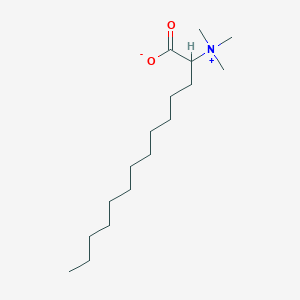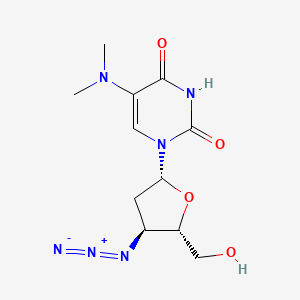
Uridine, 3'-azido-2',3'-dideoxy-5-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but contains modifications that confer unique properties. The presence of an azido group at the 3’ position and the dimethylamino group at the 5’ position distinguishes it from other nucleosides. These modifications make it a valuable compound in various scientific research fields, particularly in antiviral and anticancer studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine typically involves multiple steps, starting from a suitable nucleoside precursor. One common method involves the selective protection of hydroxyl groups, followed by the introduction of the azido group at the 3’ position through nucleophilic substitution. The dimethylamino group is then introduced at the 5’ position using appropriate reagents and conditions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of 3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: It has shown potential as an antiviral and anticancer agent. Studies have demonstrated its ability to inhibit the replication of certain viruses and induce apoptosis in cancer cells.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine involves its incorporation into nucleic acids, leading to the termination of nucleic acid synthesis. The azido group at the 3’ position prevents the formation of phosphodiester bonds, thereby inhibiting the elongation of nucleic acid chains. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells.
Comparison with Similar Compounds
Similar Compounds
- 3’-Azido-2’,3’-dideoxyuridine
- 3’-Azido-2’,3’-dideoxyadenosine
- 3’-Azido-2’,3’-dideoxyguanosine
Uniqueness
Compared to similar compounds, 3’-Azido-2’,3’-dideoxy-5-dimethylaminouridine has unique structural features, such as the dimethylamino group at the 5’ position. This modification enhances its stability and bioavailability, making it a more effective therapeutic agent in certain applications.
Properties
CAS No. |
111495-89-7 |
|---|---|
Molecular Formula |
C11H16N6O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(dimethylamino)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N6O4/c1-16(2)7-4-17(11(20)13-10(7)19)9-3-6(14-15-12)8(5-18)21-9/h4,6,8-9,18H,3,5H2,1-2H3,(H,13,19,20)/t6-,8+,9+/m0/s1 |
InChI Key |
SGKHUXSYWIWHBC-NBEYISGCSA-N |
Isomeric SMILES |
CN(C)C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Canonical SMILES |
CN(C)C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



